Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
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Overview
Description
Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate is a fascinating compound known for its versatility in various scientific fields. This compound is part of the broader class of triazole derivatives, which are widely studied for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate typically involves the formation of the triazole ring followed by the introduction of the ethyl ester group. The process usually begins with the cyclization of appropriate precursors to form the triazole ring, followed by a nucleophilic substitution reaction to attach the 4-fluorophenyl and 4-phenyl groups.
Industrial Production Methods: In industrial settings, the compound is synthesized using optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions. Purification techniques such as crystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the triazole ring or the functional groups attached to it.
Substitution: The ethyl ester group and the aromatic rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels.
Major Products: The products of these reactions depend on the specific reagents and conditions used. Oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives. Substitution reactions can lead to a wide range of functionalized compounds.
Scientific Research Applications
Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate is utilized in various scientific research applications due to its unique properties:
Chemistry: It serves as a precursor or intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Researchers explore its use in developing new therapeutic agents, targeting specific biological pathways or molecular targets.
Industry: The compound's chemical stability and reactivity make it valuable in material science and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the attached functional groups play a critical role in binding to these targets and modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Ethyl 2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Methyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Ethyl 2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Each of these compounds has subtle differences in their functional groups, which can significantly impact their chemical behavior and biological activity.
There you have it—an in-depth look at this compound. Fascinating stuff, isn’t it?
Properties
IUPAC Name |
ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-2-24-16(23)12-25-18-21-20-17(13-8-10-14(19)11-9-13)22(18)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQNRDGFYMWCPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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